molecular formula C18H20N4O2 B5290426 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B5290426
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: XWNMMNFMYHJQMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons and is involved in the regulation of pain and inflammation. By blocking the AT2R, this compound reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, resulting in a reduction in chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in pain behavior, a decrease in the release of pro-inflammatory cytokines, and an improvement in quality of life. This compound has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is that it has shown promising results in preclinical studies for the treatment of chronic pain. Another advantage is that it has a favorable safety profile in preclinical studies. One limitation of this compound is that it is still in the early stages of clinical development and its efficacy and safety in humans is not yet fully understood.

Zukünftige Richtungen

There are several future directions for the development of 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide. One direction is to continue to evaluate its efficacy and safety in clinical trials for the treatment of chronic pain. Another direction is to explore its potential use in other conditions, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to the drug.

Synthesemethoden

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 8-methoxyquinoline-5-carbaldehyde with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(8-methoxyquinolin-5-yl)acetate. This intermediate is then reacted with methyl hydrazinecarboxylate and a reducing agent to form 1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Finally, the product is reacted with formaldehyde and a base to form the desired compound, this compound.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, this compound has been shown to effectively reduce pain behavior and improve quality of life. This compound has also been shown to have a favorable safety profile in preclinical studies.

Eigenschaften

IUPAC Name

2-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-22-15(9-11-20-22)18(23)21(2)12-13-7-8-16(24-3)17-14(13)6-5-10-19-17/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMMNFMYHJQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.